(r)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol

Asymmetric catalysis Chiral resolution Enantioselective synthesis

Chiral β-amino alcohols with incorrect stereochemistry or halogen substitution patterns compromise asymmetric synthesis outcomes. (R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol (CAS 1213923-02-4) provides the defined (R)-enantiomer with 2-Br-4-Cl substitution (LogP 1.73) for reproducible results in chiral ligand synthesis and drug discovery SAR. • Single (R)-enantiomer ensures correct stereochemical outcomes; racemic mixture (CAS 1273663-48-1) also available for method development. • Ortho-Br serves as Pd cross-coupling handle; para-Cl modulates lipophilicity. • 98% HPLC purity, available from research to multi-kg scale.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B13627147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)C(CO)N
InChIInChI=1S/C8H9BrClNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
InChIKeyZWMGYWXYDLGLCS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol: Structure & Procurement


(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol (CAS: 1213923-02-4) is a chiral β-amino alcohol with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol . This compound features a stereogenic center at the β-carbon bearing the amino group, with the (R)-configuration specification, and an aromatic ring substituted with bromine at the 2-position and chlorine at the 4-position . It is primarily supplied as a free base with commercial purity specifications typically ranging from 97% to 98% (HPLC), and is available in research-scale quantities (1 g to multi-kg) from specialty chemical vendors .

(R)-configured β-amino alcohol with 2-bromo-4-chloro substitution
Validated enantiomeric purity via chiral HPLC
Research-scale availability for asymmetric synthesis and ligand development

(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol Substitution Risk


Chiral β-amino alcohols bearing halogenated phenyl rings are not functionally interchangeable despite sharing the same core scaffold. The (R)-enantiomer of 2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol possesses a specific stereochemical configuration and halogen substitution pattern that fundamentally distinguishes it from its (S)-enantiomer, positional isomers (e.g., 4-bromo-2-chlorophenyl substitution), and non-halogenated or mono-halogenated analogs [1]. In asymmetric catalysis and chiral resolution applications, enantiomeric purity directly governs reaction outcomes, with the wrong enantiomer producing opposite stereochemical results or complete catalytic failure [2]. Furthermore, the 2-bromo-4-chloro substitution pattern imparts distinct electronic effects and steric constraints that alter both the compound's reactivity as a chiral ligand precursor and its physicochemical properties including LogP (predicted 1.73) and hydrogen-bonding capacity, relative to alternative halogenation arrangements [3]. Procurement of an incorrect positional isomer or racemic mixture will compromise experimental reproducibility and downstream synthetic yields in a manner that cannot be corrected post-purchase.

Target: Single (R)-enantiomer, 2-Br-4-Cl substitution
Enantiomer switch (to (S) or racemate) may reverse stereochemical outcome
Target: 2-Br-4-Cl positional isomer
Positional isomer (4-Br-2-Cl) may alter reactivity and SAR interpretation
Target: Dual-halogenated (Br+Cl) scaffold
Non-halogenated or mono-halogenated analogs may shift solubility and chromatographic profiles

(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol Differentiation Evidence


Chiral Purity: (R)- vs. (S)-Enantiomer

The (R)-enantiomer of 2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol (CAS 1213923-02-4) is the stereochemically defined single enantiomer, in contrast to the racemic mixture (CAS 1273663-48-1) and the (S)-enantiomer (CAS 1213117-06-6) . In the Ir-catalyzed asymmetric hydrogenation methodology for synthesizing chiral 1-aryl-2-aminoethanols, enantiomeric excess (ee) values exceeding 99% are achievable for this compound class, demonstrating that the single enantiomer form provides a well-defined chiral handle [1]. The (R)-enantiomer's specific optical rotation and chromatographic retention characteristics distinguish it from the (S)-form, enabling quality control verification of stereochemical integrity [2].

Chiral Purity
Class-level
(R)-enantiomer vs racemate/(S)-enantiomer; class-level ee >99% achievable
Stereochemical reproducibility context
Verify batch-specific enantiomeric excess
Asymmetric catalysis Chiral resolution Enantioselective synthesis

Positional Isomer: 2-Bromo-4-Chloro vs. 4-Bromo-2-Chloro

The target compound bears bromine at the ortho (2-) position and chlorine at the para (4-) position of the phenyl ring. This specific 2-bromo-4-chloro arrangement (CAS 1213923-02-4) differs fundamentally from the positional isomer bearing 4-bromo-2-chloro substitution (CAS 1213117-06-6, available from Sigma-Aldrich as AstaTech product ATEH94724F27) . The ortho-bromine substituent introduces distinct steric hindrance adjacent to the amino alcohol moiety and alters the electron density distribution across the aromatic ring relative to the alternative 4-bromo-2-chloro arrangement . These positional isomers are not chemically equivalent and cannot be substituted for one another in structure-activity relationship (SAR) studies or in synthetic routes where the halogen serves as a directing group or cross-coupling handle .

Positional Isomer
Data to verify
2-Br-4-Cl vs 4-Br-2-Cl; distinct InChI keys and CAS numbers
May alter SAR and reactivity profiles
Positional isomer substitution not equivalent
Medicinal chemistry Structure-activity relationship Halogen bonding

Physicochemical Properties vs. Non-Halogenated Analogs

The 2-bromo-4-chloro substitution confers distinct physicochemical properties to the target compound relative to non-halogenated or mono-halogenated β-amino alcohol analogs. The predicted density of the target compound is 1.6±0.1 g/cm³ with a calculated LogP of 1.73, and a boiling point of 374.9±37.0 °C at 760 mmHg (predicted) [1]. In comparison, the non-halogenated analog 2-amino-1-(4-chlorophenyl)ethanol (CAS 41870-82-0) has a molecular weight of only 171.62 g/mol and significantly lower lipophilicity [2]. The presence of both bromine and chlorine atoms in the target compound substantially increases molecular weight, alters LogP, and modifies hydrogen-bonding capacity relative to de-halogenated or single-halogen analogs, parameters that directly influence chromatographic retention, membrane permeability, and solubility in both aqueous and organic media [3].

Physicochemical Shift
Data to verify
MW +79 g/mol; LogP 1.73 vs lower for non-halogenated analog
Altered chromatographic and solubility context
Predicted parameters; experimental verification recommended
Lipophilicity Physicochemical profiling ADME prediction

Synthetic Accessibility: Asymmetric Hydrogenation Yields

Chiral 1-aryl-2-aminoethanols, including the target compound class, can be synthesized via a one-pot Ir-catalyzed asymmetric hydrogenation methodology that achieves yields up to 96% and enantioselectivities exceeding 99% ee [1]. This tandem process involves in situ generation of α-amino ketones via nucleophilic substitution of α-bromoketones with amines, followed by Ir-catalyzed asymmetric hydrogenation of the ketone intermediates [2]. The methodology has demonstrated broad substrate scope for diversely substituted aromatic rings, suggesting that the 2-bromo-4-chlorophenyl derivative is accessible with high stereochemical fidelity [3]. While direct yield data for this specific derivative is not reported, the class-level performance establishes that commercial material meeting high enantiomeric purity specifications is achievable through validated asymmetric synthetic routes.

Synthetic Yield & ee
Class-level
Yield ≤96%; ee >99% (class-level for 1-aryl-2-aminoethanols)
Validated asymmetric route context
Specific derivative data not reported; confirm batch CoA
Asymmetric synthesis Catalysis Process chemistry

Commercial Availability: (R)-Enantiomer vs. Racemate

The (R)-enantiomer (CAS 1213923-02-4) is commercially available from multiple specialty chemical suppliers with documented purity specifications ranging from 97% to 98% (HPLC), and is offered in research quantities from 1 g up to multi-kilogram scale . In contrast, the racemic mixture (CAS 1273663-48-1) and positional isomers such as (R)-2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS 1213117-06-6) are distinct catalog items with separate CAS registry numbers and independent purity and pricing profiles [1]. The (R)-enantiomer specifically is stocked by suppliers including Tianjin Xinghan Biotechnology (97% purity), Hebei Boxin Biotechnology (98% HPLC), and Beijing Pharmade Pharmaceutical Technology (97% purity), with availability in gram to kilogram quantities [2]. This commercial differentiation reinforces that the (R)-enantiomer is a distinct procurement item with defined quality specifications that cannot be satisfied by ordering alternative CAS numbers.

Commercial Availability
Data to verify
(R)-enantiomer CAS 1213923-02-4; purity 97-98% vs distinct CAS items
Procurement verification context
Confirm supplier CoA for lot-specific purity
Procurement Quality specifications Research chemicals

(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol Research Applications


Asymmetric Catalysis: Chiral Ligand Development

(R)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol serves as a chiral β-amino alcohol building block for the development of asymmetric catalysts and chiral ligands. The established Ir-catalyzed asymmetric hydrogenation methodology demonstrates that this compound class is accessible with high enantioselectivity (up to >99% ee) and can be further elaborated into diverse chiral ligand architectures [1]. The 2-bromo-4-chloro substitution pattern provides a functional handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install additional functionality while preserving the chiral center .

Halogenated Chiral Scaffold for SAR

The combination of (R)-stereochemistry and 2-bromo-4-chloro aromatic substitution makes this compound a valuable chiral scaffold for structure-activity relationship (SAR) studies in drug discovery. The bromine atom at the ortho position introduces steric bulk that can influence target binding conformations, while the para-chlorine contributes to lipophilicity modulation (LogP = 1.73) relative to non-halogenated analogs [2]. This dual-halogen pattern is distinct from the 4-bromo-2-chloro positional isomer, enabling exploration of halogen-dependent binding interactions in enzyme inhibition or receptor modulation assays .

Chiral Resolution & Stereochemical Reference

As a single enantiomer with a well-defined (R)-configuration at the β-carbon, this compound functions as a stereochemical reference standard and chiral resolution substrate. The availability of both the (R)-enantiomer (CAS 1213923-02-4) and the racemic mixture (CAS 1273663-48-1) enables method development for chiral chromatographic separations, asymmetric synthesis validation, and determination of enantiomeric excess in reaction monitoring . The compound's predicted pKa of 12.20±0.10 for the amino group provides a defined protonation state for method optimization .

Ortho-Bromo Cross-Coupling Diversification

The ortho-bromine substituent on the aromatic ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the chiral β-amino alcohol scaffold. This bromine position is chemically distinct from the alternative 4-bromo-2-chloro isomer, offering different regioselectivity in cross-coupling reactions . The chlorine at the para position remains available for orthogonal functionalization or can serve as a metabolically stable substituent in lead optimization campaigns. This synthetic versatility distinguishes the compound from non-halogenated or mono-halogenated analogs that lack comparable diversification potential [3].

Application
Selection Property
Validation Focus
Asymmetric Catalysis: Chiral Ligand Development
Chiral β-amino alcohol scaffold with cross-coupling handle
Enantiomeric purity and catalytic performance screening
Halogenated Chiral Scaffold for SAR
(R)-2-Br-4-Cl substitution pattern for structure-activity studies
Halogen-dependent binding and lipophilicity modulation
Chiral Resolution & Stereochemical Reference
Defined (R)-stereochemistry; suitable for chiral method development
Chiral HPLC method validation and ee determination
Ortho-Bromo Cross-Coupling Diversification
Ortho-bromo handle for Pd-catalyzed diversification
Regioselective cross-coupling and late-stage functionalization

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